Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)-1,4-dihydropyridine-3-carboxylate

Description

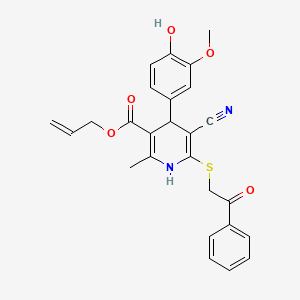

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, known for their pharmacological applications, including calcium channel modulation. Its structure features a 4-hydroxy-3-methoxyphenyl group (a catechol derivative), a cyano substituent at position 5, a methyl group at position 2, and a thioether-linked 2-oxo-2-phenylethyl moiety at position 4. The catechol group suggests antioxidant properties or interactions with enzymes like catechol-O-methyltransferase (COMT) .

Properties

IUPAC Name |

prop-2-enyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-phenacylsulfanyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5S/c1-4-12-33-26(31)23-16(2)28-25(34-15-21(30)17-8-6-5-7-9-17)19(14-27)24(23)18-10-11-20(29)22(13-18)32-3/h4-11,13,24,28-29H,1,12,15H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLCSHYCZVFMPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC(=O)C2=CC=CC=C2)C#N)C3=CC(=C(C=C3)O)OC)C(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials might include 4-hydroxy-3-methoxybenzaldehyde, cyanoacetic acid, and various other reagents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures. The process would be optimized for cost-effectiveness, safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions would vary depending on the specific reaction but often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biology, the compound might be studied for its potential interactions with biological macromolecules like proteins and nucleic acids. Its structural features could enable it to bind to specific biological targets, making it a candidate for drug development.

Medicine

In medicine, Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)-1,4-dihydropyridine-3-carboxylate could be investigated for its therapeutic potential. Dihydropyridines are known for their cardiovascular effects, so this compound might be explored for similar applications.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)-1,4-dihydropyridine-3-carboxylate would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, altering their activity and thereby exerting its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in the Dihydropyridine Core

Compound A: Allyl 6-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate ()

- Key Differences: Phenyl Ring: 4-methylphenyl (lipophilic) vs. 4-hydroxy-3-methoxyphenyl (polar, hydrogen-bonding capable). Thio Substituent: 5-chloro-2-methylphenylamino vs. 2-oxo-2-phenylethyl.

- The 2-oxo-2-phenylethylthio group introduces an electron-withdrawing ketone, which may enhance metabolic stability compared to Compound A’s chloro-methylphenyl substituent .

Heterocyclic Modifications

Compound B : Allyloxyethyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()

- Key Differences :

- Core Structure : Tetrahydropyrimidine (saturated six-membered ring with two nitrogens) vs. dihydropyridine (partially unsaturated, one nitrogen).

- Substituents : Fluorine atoms (electron-withdrawing) vs. hydroxy-methoxyphenyl (electron-donating).

- Implications :

- The dihydropyridine core in the target compound may exhibit stronger redox activity due to aromatic stabilization, whereas Compound B’s saturated pyrimidine ring likely reduces reactivity .

- Fluorine substituents in Compound B could enhance binding affinity to hydrophobic enzyme pockets, whereas the catechol group in the target compound may favor interactions with polar residues .

Thioether Linkage and Ester Variations

Compound C: Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate ()

- Key Differences: Thioether Placement: Thieno[2,3-c]pyridine (thiophene fused to pyridine) vs. acyclic thioether in the target compound. Ester Group: Ethyl vs. allyl ester.

- Allyl esters (target) are more prone to hydrolysis than ethyl esters (Compound C), which could affect shelf stability but enable prodrug strategies .

Pharmacological Potential

- Calcium Channel Blocking: The dihydropyridine core is a hallmark of L-type calcium channel blockers (e.g., nifedipine). The catechol group in the target compound could modulate voltage sensitivity compared to non-polar analogs like Compound A .

- Antioxidant Activity : The 4-hydroxy-3-methoxyphenyl group may confer radical-scavenging properties, absent in Compounds A and B .

Data Table: Structural and Functional Comparison

Biological Activity

Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)-1,4-dihydropyridine-3-carboxylate is a complex organic compound classified within the dihydropyridine family. This compound is characterized by its unique molecular structure, which includes multiple functional groups that may confer significant biological activity. The following sections will explore its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a multicomponent reaction , often utilizing the Hantzsch reaction. This method combines an aldehyde, a β-ketoester, and an amine or ammonia in a single step, enhancing efficiency and simplifying the synthesis process.

Key Structural Features

The compound features several notable structural components:

| Functional Group | Position | Significance |

|---|---|---|

| Cyano group | Position 5 | Potential for reactivity in biological systems |

| Hydroxy group | Position 4 | May enhance solubility and biological interactions |

| Methoxy group | Position 3 | Contributes to lipophilicity |

| Thioether | Position 6 | Involvement in redox reactions |

Biological Activity

Research indicates that compounds similar to Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)-1,4-dihydropyridine derivatives exhibit various biological activities. The following table summarizes some of these activities based on structural similarities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Nifedipine | Dihydropyridine core; calcium channel blocker | Antihypertensive |

| Nicardipine | Dihydropyridine core; calcium channel blocker | Antihypertensive |

| ZM244085 | Dihydropyridine core; selective for certain receptors | Anticancer activity |

The mechanism of action for these compounds often involves modulation of calcium channels due to their structural similarity to known calcium channel blockers like nifedipine. They may interact with voltage-gated calcium channels, leading to effects such as vasodilation and reduced blood pressure.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that dihydropyridine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology.

- Cardiovascular Effects : Research has shown that similar compounds can effectively lower blood pressure by relaxing vascular smooth muscle through calcium channel blockade.

- Antioxidant Properties : Some derivatives have displayed antioxidant activity, indicating their potential role in mitigating oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.